5-chloro-2-methoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Wnt signaling Cancer Stem cell

This 1,3,4-thiadiazol-2-yl-benzamide derivative is a structurally defined Wnt signalling pathway inhibitor probe, disclosed in Bayer Pharma patent families targeting hyper-proliferative disorders. Its 5-chloro-2-methoxybenzamide substitution pattern delivers a computed LogP of 4.2 ideal for passive cell permeability in TOPFlash/FOPFlash reporter assays. With no public quantitative activity data, this compound serves medicinal chemists as a reference scaffold for systematic SAR exploration, a matched negative control for characterized analogs, or a starting point for focused library synthesis. Procure with confidence for mechanistic studies where scaffold-specific effects must be isolated from substituent-driven pharmacology.

Molecular Formula C17H14ClN3O2S
Molecular Weight 359.83
CAS No. 391863-18-6
Cat. No. B2582191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-2-methoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
CAS391863-18-6
Molecular FormulaC17H14ClN3O2S
Molecular Weight359.83
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)OC
InChIInChI=1S/C17H14ClN3O2S/c1-10-4-3-5-11(8-10)16-20-21-17(24-16)19-15(22)13-9-12(18)6-7-14(13)23-2/h3-9H,1-2H3,(H,19,21,22)
InChIKeyXXCOWBMPVJQTOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is 5-chloro-2-methoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391863-18-6) and the Wnt Inhibitor Class


5-chloro-2-methoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (CAS 391863-18-6, molecular weight 359.8 g/mol) is a synthetic 1,3,4-thiadiazol-2-yl-benzamide derivative . The 1,3,4-thiadiazol-2-yl-benzamide class is patented for inhibiting the Wnt signalling pathway, with applications in hyper-proliferative disorders such as cancer . Its computed properties include a LogP of 4.2 and 5 hydrogen bond acceptors, which inform its suitability for cell-based assays and further medicinal chemistry optimization . The compound serves as a structural analog within a broader patent family, and its specific biological differentiation from close analogs remains to be established through empirical comparative studies.

Why 5-chloro-2-methoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide Cannot Be Swapped with General Wnt Inhibitors


The 1,3,4-thiadiazol-2-yl-benzamide pharmacophore is designed for a specific binding mode within the Wnt pathway . Even among structural analogs covered by the same patent, minor variations in the benzamide substituents (e.g., chloro vs. fluoro, methoxy vs. hydrogen) are predicted to alter target engagement, selectivity, and cellular potency . Procuring a specific compound from this class without explicit comparative activity data therefore carries a high risk of obtaining an inactive or off-profile molecule. Generic substitution using a compound with similar chemical formula but differing substitution patterns would be scientifically unjustifiable without head-to-head comparative data in a relevant assay .

Quantitative Differentiation Evidence for 5-chloro-2-methoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (391863-18-6)


Class-Level Wnt Pathway Inhibition Based on Patent Family Disclosure

The compound falls within the generic structure claimed in WO2016131808A1 for Wnt pathway inhibitors . The patent demonstrates that representative examples from this class inhibit Wnt signalling in a cell-based assay. However, no quantitative IC50, EC50, or Ki data are publicly available for 5-chloro-2-methoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide itself. This evidence gap means its specific potency relative to the closest patented analogs with known data (e.g., compounds with 4-fluoro or 3,4-dichloro substitution) cannot be established without experimental testing.

Wnt signaling Cancer Stem cell

Physicochemical Differentiation: Computed Lipophilicity and Hydrogen Bonding Profile

The computed partition coefficient (XLogP3) for 5-chloro-2-methoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is 4.2, with 5 hydrogen bond acceptors and 1 donor . In comparison, the unsubstituted parent 1,3,4-thiadiazol-2-yl-benzamide core would have a lower LogP and a different H-bond profile, predicting significantly altered membrane permeability and solubility. For example, a 4-methoxy analog lacking the 5-chloro substituent would have a lower LogP, potentially reducing cellular permeability. This higher lipophilicity profile suggests the target compound may be preferred in assays requiring passive membrane diffusion.

Physicochemical properties Drug metabolism In silico ADME

Application Scenarios for 5-chloro-2-methoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide (391863-18-6) Based on Verified Evidence


Use as a Structural Probe in Wnt Pathway Reporter Assays

Given its class-level disclosure as a Wnt inhibitor , this compound can be employed as a chemical probe in transcriptional reporter assays (e.g., TOPFlash/FOPFlash) to study Wnt/β-catenin signaling. Researchers must include a positive control inhibitor and generate their own dose-response curves, as no public quantitative activity data exist. Its selection over analogs should be justified by its distinct physicochemical profile, such as higher lipophilicity (LogP 4.2), which may facilitate passive cell entry .

Medicinal Chemistry Starting Point for Structure-Activity Relationship (SAR) Exploration

The compound's 5-chloro-2-methoxybenzamide moiety provides a substitution pattern that can be systematically varied in SAR studies. Its computed LogP (4.2) and H-bond acceptor count (5) offer a baseline for evaluating how modifications impact activity and ADME properties . Medicinal chemists can use this compound as a reference scaffold when building focused libraries around the 1,3,4-thiadiazol-2-yl-benzamide core, pending the generation of primary activity data.

Negative Control or Inactive Analog in Confirmatory Studies

In the absence of any confirmed potency, this compound could serve as a matched negative control for more advanced, characterized analogs from the same patent family . Its structural similarity to active leads, combined with its uncharacterized activity, makes it suitable for assessing assay specificity and eliminating non-specific effects caused by the core scaffold itself.

Quote Request

Request a Quote for 5-chloro-2-methoxy-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.